REACTION_CXSMILES
|
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5]([OH:20])[C@@H:4](O)[C@@H:3]1O.C1C2C(=CC=CC=2)C=CC=1.C(OCC)(=O)C(C)O>C(O)C>[OH:20][CH:5]([CH:4]=[CH2:3])[C:6]([O:7][CH2:2][CH3:1])=[O:8]
|
Name
|
|
Quantity
|
1.03 mmol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
sucrose
|
Quantity
|
0.2252 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
118.9 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
Sn
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
ADDITION
|
Details
|
charged with 20 bar of argon
|
Type
|
CUSTOM
|
Details
|
reaches 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 20 hours under these conditions
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.316 mmol | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |